BCN-peg6-OH is classified under the broader category of polyethylene glycol derivatives and click chemistry reagents. It is synthesized through methods that enhance its solubility and reactivity, making it suitable for in vivo applications. The compound is derived from the combination of bicyclo[6.1.0]nonyloxy and polyethylene glycol moieties, which are known for their biocompatibility and hydrophilicity.
The synthesis of BCN-peg6-OH involves several key steps:
The synthesis has been optimized to ensure high yields and purity, employing techniques such as solvent optimization and controlled reaction conditions to minimize by-product formation .
BCN-peg6-OH has a molecular formula of with a molecular weight of approximately 585.7 g/mol. The structure consists of a polyethylene glycol backbone (six ethylene glycol units) linked to a bicyclo[6.1.0]nonyl group, which provides unique chemical properties conducive to bioconjugation.
The compound's structural integrity allows it to maintain stability in aqueous environments while providing reactive sites for further chemical modifications or conjugation with biomolecules.
BCN-peg6-OH participates in various chemical reactions, primarily through its bicyclo[6.1.0]nonyloxy group:
The reaction kinetics have been studied, revealing that BCN-peg6-OH exhibits favorable reaction rates with azide compounds in plasma, making it suitable for in vivo applications .
The mechanism of action for BCN-peg6-OH involves its interaction with azide-tagged biomolecules through the formation of triazole linkages via click chemistry:
Studies indicate that BCN-peg6-OH maintains sufficient reactivity over time while being stable enough for practical applications in biological systems .
BCN-peg6-OH exhibits several notable physical and chemical properties:
These properties make BCN-peg6-OH an attractive candidate for use in drug delivery systems and other biomedical applications .
BCN-peg6-OH has diverse applications in scientific research, particularly in:
BCN-PEG6-OH (Bicyclo[6.1.0]non-4-yn-9-ylmethyl {2-[2-(2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-ethyl}carbamate) is a specialized polyethylene glycol (PEG) derivative engineered for bio-orthogonal "click" chemistry applications. This bifunctional compound features a strained cycloalkyne (BCN) group at one terminus and a hydroxyl group (-OH) at the other, interconnected by a hexaethylene glycol (PEG6) spacer. Its design enables efficient, copper-free conjugation with azide-bearing molecules, forming stable triazole linkages under physiologically relevant conditions. The PEG6 spacer confers essential hydrophilicity and solubility while minimizing steric hindrance during bioconjugation reactions. As a key reagent in chemical biology and drug delivery, BCN-PEG6-OH bridges synthetic chemistry and biological applications, enabling precise modification of biomolecules, nanoparticles, and therapeutic agents [1] [7].
BCN-PEG6-OH possesses a meticulously engineered molecular architecture with three distinct domains:
Table 1: Atomic Composition and Structural Descriptors of BCN-PEG6-OH
Property | Value |
---|---|
Molecular Formula | C₂₃H₃₉NO₈ |
Exact Mass | 457.2676 Da |
Molecular Weight | 457.56 g/mol |
Elemental Composition | C: 60.37%; H: 8.59%; N: 3.06%; O: 27.97% |
SMILES | O=C(NCCOCCOCCOCCOCCOCCO)OC[C@H]1[C@H]2CCC#CCC[C@@H]12 |
InChIKey | LBCGUBKAGJHDSR-KOUNCHBCSA-N |
Stereochemistry | Chiral BCN core (three stereocenters) |
The stereodefined BCN group (with endo-configuration) and the chiral centers in the bicyclic system are crucial for consistent reactivity. The PEG6 spacer adopts a helical conformation in aqueous solutions, with gauche C-O and C-C bond rotations maximizing hydrogen bonding with water molecules. This structural arrangement underpins the compound's amphiphilic character and solubility profile [1] [4].
Synthetic Pathways:
Table 2: Key Synthetic Precursors and Their Roles
Compound | CAS Number | Role | Molecular Weight |
---|---|---|---|
Hexaethylene Glycol | 2615-15-8 | PEG6 spacer precursor | 282.33 g/mol |
Azido-PEG6-OH | 86770-69-6 | Amine precursor (after reduction) | 307.35 g/mol |
BCN-COOH | Not specified | BCN source | Variable |
The evolution of BCN-PEG6-OH reflects key milestones in bio-orthogonal chemistry and PEGylation technology:
PEGylation Foundations (1970s-1990s): Initial PEG conjugates used random amine coupling (e.g., PEG-succinimidyl succinate) leading to heterogeneous products. FDA approval of PEG-adenosine deaminase (Adagen®, 1990) validated PEG's ability to enhance therapeutic half-life. Linear PEG diols (e.g., HO-PEG6-OH) served as early linkers but lacked selective reactivity [4] [9].
Click Chemistry Revolution (2000s): Sharpless’ "click chemistry" concept (2001) emphasized high-yielding, modular reactions. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) gained prominence but faced limitations from copper toxicity in biological systems. This drove development of strain-promoted azide-alkyne cycloaddition (SPAAC) using cyclooctynes. First-generation cyclooctynes like OCT (2004) and DIFO (2007) improved kinetics but exhibited suboptimal stability or solubility [7].
BCN Emergence (2008-Present): BCN (bicyclo[6.1.0]non-4-yne), introduced by Bertozzi and colleagues, offered superior reaction kinetics (k₂ ∼ 0.1–1.0 M⁻¹s⁻¹ with azides) and stability. Its compact size and synthetic accessibility facilitated derivatization. PEGylated variants like BCN-PEG6-OH emerged to address hydrophobicity limitations of early BCN compounds. The PEG6 spacer specifically balanced hydrophilicity and length, minimizing interference with biomolecular interactions while ensuring aqueous solubility [1] [7].
Commercialization and Diversification: From 2015 onward, suppliers like MedKoo, BiochemPEG, and BroadPharm cataloged BCN-PEGₓ-OH derivatives (x=3–12). BCN-PEG6-OH became prominent for antibody-drug conjugates (ADCs) and nanoparticle functionalization due to its optimal spacer length. Automated synthesis platforms (e.g., CEM Corporation’s peptide synthesizers) now incorporate BCN-PEG6-OH for on-resin click chemistry, accelerating drug discovery [6] [7].
Table 3: Evolution of Key PEGylated Bio-Orthogonal Reagents
Generation | Representative Reagents | Advantages | Limitations |
---|---|---|---|
1st (2000s) | Azido-PEG4-NHS | Selective amine coupling | Copper-dependent reaction |
2nd (2008-12) | DBCO-PEG4-OH | Copper-free; fast kinetics (k₂ up to 1.0 M⁻¹s⁻¹) | Bulky structure; potential aggregation |
3rd (2012+) | BCN-PEG6-OH | Compact size; high solubility; k₂ ∼0.5 M⁻¹s⁻¹ | Requires custom synthesis |
Solubility Profile:BCN-PEG6-OH exhibits marked amphiphilicity due to its hydrophobic BCN core and hydrophilic PEG tail. Key solubility characteristics include:
Table 4: Solubility of BCN-PEG6-OH in Common Solvents
Solvent | Solubility (mg/mL) | Primary Interaction Mechanism |
---|---|---|
Water | >50 | H-bonding; hydration shell formation |
DMSO | >100 | Dipole-dipole; H-bond acceptance |
Methanol | ∼80 | H-bond donation from alcohol |
Acetonitrile | ∼40 | Dipole-dipole |
Chloroform | <5 | Weak van der Waals |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: